REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.[I-].[Na+].C([O-])([O-])=O.[K+].[K+].Cl.[Cl:27][C:28]1[C:33]([Cl:34])=[CH:32][CH:31]=[CH:30][C:29]=1[N:35]1[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1>C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:31]1[CH:30]=[C:29]([N:35]2[CH2:40][CH2:39][N:38]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]3[CH:8]=[CH:9][C:10]4[CH2:11][CH2:12][C:13](=[O:17])[NH:14][C:15]=4[CH:16]=3)[CH2:37][CH2:36]2)[C:28]([Cl:27])=[C:33]([Cl:34])[CH:32]=1 |f:1.2,3.4.5,6.7,9.10|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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ClCCCCOC1=CC=C2CCC(NC2=C1)=O
|
Name
|
|
Quantity
|
88.6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was refluxed
|
Type
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TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux until reaction completes
|
Type
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TEMPERATURE
|
Details
|
The reaction mass was cooled at room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at ambient temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mass was filtered
|
Type
|
WASH
|
Details
|
washed with water till pH of filtrate
|
Type
|
CUSTOM
|
Details
|
The solid was dried in hot air oven at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 159.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |